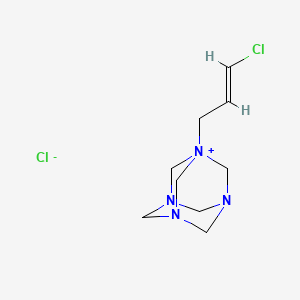![molecular formula C17H13ClN2O4 B10819286 3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide](/img/structure/B10819286.png)
3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 21b, identified by the PubMed ID 31944697, is a synthetic organic compound known for its selective inhibition of acid sphingomyelinase (ASM; SMPD1). This compound has shown potential as an antidepressant due to its ability to cross the blood-brain barrier in rat models and its effectiveness in in vivo behavioral models of depression .
Méthodes De Préparation
The synthetic routes and reaction conditions for compound 21b involve several steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Compound 21b undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Compound 21b has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of selective inhibition of enzymes.
Biology: It is used to investigate the role of acid sphingomyelinase in cellular processes and its potential as a therapeutic target.
Medicine: It has shown promise as an antidepressant and is being studied for its potential to treat other neurological disorders.
Mécanisme D'action
The mechanism of action of compound 21b involves the selective inhibition of acid sphingomyelinase (ASM; SMPD1). By inhibiting this enzyme, compound 21b prevents the breakdown of sphingomyelin into ceramide, a lipid molecule involved in cell signaling and apoptosis. This inhibition leads to increased levels of sphingomyelin and decreased levels of ceramide, which can have antidepressant effects and potentially modulate other cellular processes .
Comparaison Avec Des Composés Similaires
Compound 21b can be compared with other similar compounds, such as:
Compound 21a: Another selective inhibitor of acid sphingomyelinase with a slightly different chemical structure.
Compound 22b: A non-selective inhibitor of acid sphingomyelinase that also targets other enzymes.
Compound 23b: A selective inhibitor of a different enzyme involved in lipid metabolism.
The uniqueness of compound 21b lies in its high selectivity for acid sphingomyelinase and its ability to cross the blood-brain barrier, making it a promising candidate for treating neurological disorders .
Propriétés
Formule moléculaire |
C17H13ClN2O4 |
|---|---|
Poids moléculaire |
344.7 g/mol |
Nom IUPAC |
3-[[4-(4-chlorophenyl)phenyl]methoxy]-N-hydroxy-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4/c18-14-7-5-13(6-8-14)12-3-1-11(2-4-12)10-23-16-9-15(24-20-16)17(21)19-22/h1-9,22H,10H2,(H,19,21) |
Clé InChI |
XZENCCSBEQTERZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=NOC(=C2)C(=O)NO)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)
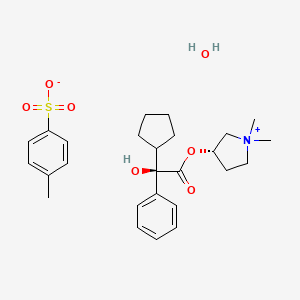
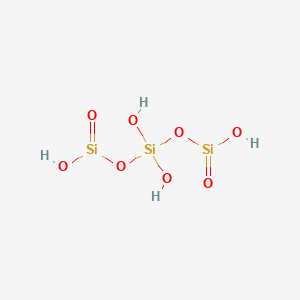


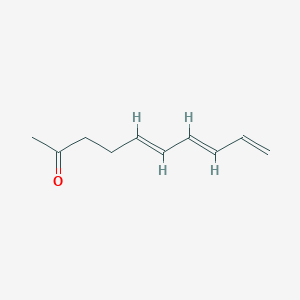
![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)

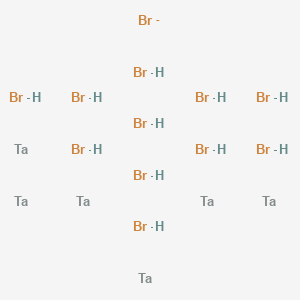
![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)



